molecular formula C9H16O4 B579899 Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside CAS No. 78341-97-6

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside

Cat. No.: B579899
CAS No.: 78341-97-6
M. Wt: 188.223
InChI Key: RNHBZJGMAYMLBE-XDTPYFJJSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of carbohydrate protection strategies that gained prominence in the mid-to-late twentieth century. The compound's synthesis represents a convergence of several key methodological advances in carbohydrate chemistry, particularly the refinement of isopropylidene protection techniques and selective deoxygenation protocols. Early synthetic approaches to this compound were documented in patent literature from 2015, which described systematic methods for its preparation starting from commercially available D-ribose. These initial synthetic routes established the fundamental chemical transformations necessary for accessing this protected ribofuranoside derivative.

The historical significance of this compound extends beyond its individual synthetic utility to encompass its role in advancing the understanding of furanose ring chemistry and conformational analysis. Research conducted in the early 2000s provided detailed nuclear magnetic resonance spectroscopic characterization of the compound, establishing benchmark data for structural identification and conformational studies. The compound's development coincided with increased interest in nucleoside analogues for antiviral and anticancer applications, positioning it as a valuable synthetic intermediate for accessing modified nucleoside structures.

Subsequent investigations expanded the synthetic methodology surrounding this compound, with particular emphasis on developing efficient routes suitable for multi-gram preparations. A significant advancement occurred with the description of practical synthetic sequences that achieved overall yields of fifty-six percent from D-ribose, demonstrating the compound's accessibility for large-scale synthetic applications. These methodological improvements reflected the growing demand for protected carbohydrate intermediates in pharmaceutical synthesis and nucleoside chemistry.

Nomenclature and Classification

This compound belongs to the chemical class of protected pentofuranosides, specifically representing a doubly protected derivative of D-ribofuranose. The compound's systematic nomenclature reflects its structural features: the methyl group at the anomeric position, the absence of the hydroxyl group at the 5-position (indicated by "deoxy"), and the isopropylidene protecting group spanning the 2,3-diol system. Alternative nomenclature systems describe this compound as methyl 5-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside, emphasizing the specific stereochemical configuration and the nature of the protecting group.

The compound is catalogued under multiple chemical database systems, with the Chemical Abstracts Service registry number 78341-97-6 serving as its primary identifier. European chemical inventories list the compound under the European Community number 245-485-1, while various commercial suppliers utilize the molecular descriptor MFCD08460090 for inventory management. The International Union of Pure and Applied Chemistry name for this compound is (3aR,4R,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxole, which describes the fused ring system resulting from the isopropylidene protection.

From a stereochemical perspective, the compound exists predominantly in the beta-anomer configuration, reflecting the thermodynamic preference for equatorial orientation of the methoxy group at the anomeric center. The D-configuration designates the absolute stereochemistry of the ribofuranose backbone, consistent with the natural D-ribose starting material. The 5-deoxy modification removes a primary alcohol functionality, creating a methyl group at the terminal position of the furanose ring.

Significance in Carbohydrate Chemistry

The significance of this compound in carbohydrate chemistry extends across multiple dimensions of synthetic methodology and mechanistic understanding. As a representative example of selective protection strategies, this compound demonstrates the power of acetal-based protecting groups in controlling reactivity patterns within carbohydrate molecules. The isopropylidene group provides robust protection for the vicinal diol system at positions 2 and 3, while leaving the anomeric and 4-position hydroxyl groups available for further functionalization or reaction.

The compound serves as a crucial intermediate in the synthesis of nucleoside analogues, particularly those requiring modifications at the 5-position of the ribose moiety. Research has demonstrated its utility in preparing quaternary ammonium compounds through nucleophilic substitution reactions at the 5-position, expanding the scope of possible chemical transformations. These studies revealed that the protected ribofuranoside framework provides an excellent platform for introducing diverse functional groups while maintaining the integrity of the furanose ring system.

From a mechanistic standpoint, investigations of this compound have contributed to understanding conformational preferences in five-membered ring carbohydrate systems. Nuclear magnetic resonance studies have established that the furan ring adopts an envelope conformation with the methoxy-bearing carbon serving as the flap, while the dioxolane ring formed by the isopropylidene group exhibits twisting about one of the oxygen-carbon bonds. These conformational insights have broader implications for designing stereoselective reactions and understanding the behavior of related carbohydrate derivatives.

The compound's role in synthetic methodology development extends to its use as a model system for evaluating new reaction conditions and catalytic protocols. Recent applications include its use in testing titanium phosphonate materials as acid catalysts for carbohydrate protection reactions, demonstrating yields comparable to traditional acid catalysts while offering potential advantages in catalyst recovery and environmental considerations.

Position in Ribofuranoside Research

Within the broader context of ribofuranoside research, this compound occupies a pivotal position as both a synthetic target and a versatile intermediate for accessing more complex structures. The compound represents a key node in synthetic pathways leading to various modified nucleosides, particularly those requiring selective modification or removal of hydroxyl groups from the ribose backbone. Its synthesis from D-ribose involves well-established transformations that have been optimized for efficiency and scalability, making it an attractive starting point for diverse synthetic endeavors.

The compound's significance in ribofuranoside research is particularly evident in studies focused on developing new nucleoside analogues with antiviral or anticancer properties. The 5-deoxy modification removes a potential site of metabolism or unwanted reactivity, while the isopropylidene protection allows for controlled introduction of other functional groups at specific positions. This combination of features makes the compound valuable for structure-activity relationship studies in nucleoside chemistry.

Research applications of this compound extend to fundamental studies of carbohydrate reactivity and selectivity. The compound has been employed in investigations of glycosylation reactions, serving as both a model acceptor and a source of insights into the electronic and steric factors governing carbohydrate reactivity patterns. These studies have contributed to the development of more efficient and selective glycosylation methodologies with broader applications in complex carbohydrate synthesis.

The compound's utility in ribofuranoside research is further enhanced by its compatibility with a wide range of reaction conditions and functional group transformations. Studies have demonstrated successful conversion to various derivatives, including tosylates, azides, and other functionalized compounds, each offering distinct opportunities for further synthetic elaboration. This versatility has established the compound as a valuable building block in the toolkit of carbohydrate chemists working on nucleoside synthesis and related areas.

Relationship to Parent Compound D-ribose

The relationship between this compound and its parent compound D-ribose illustrates the sophisticated chemical transformations possible in modern carbohydrate chemistry. D-ribose, a naturally occurring pentose sugar with the molecular formula C5H10O5, serves as the fundamental building block from which this protected derivative is constructed through a series of selective chemical modifications. The transformation pathway involves initial protection of the 2,3-diol system, followed by glycosidation at the anomeric position and subsequent deoxygenation at the 5-position.

The structural relationship between these compounds highlights key differences in reactivity and stability. While D-ribose exists in equilibrium between multiple ring forms and exhibits the typical reactivity of a reducing sugar, the protected derivative benefits from enhanced stability and selective reactivity patterns. The methyl glycoside linkage eliminates the reducing character of the anomeric center, while the isopropylidene protection masks two of the four hydroxyl groups present in the parent compound. The 5-deoxy modification further differentiates the derivative by replacing a primary alcohol with a methyl group.

Synthetic pathways connecting D-ribose to this compound typically proceed through intermediate compounds such as methyl 2,3-O-isopropylidene-beta-D-ribofuranoside. This intermediate represents a key branch point in ribofuranoside synthesis, providing access to various derivatives through selective functionalization of the remaining hydroxyl groups. The conversion to the 5-deoxy derivative involves activation of the 5-hydroxyl group, typically through tosylation or mesylation, followed by reductive displacement with hydride reagents.

Property D-ribose This compound
Molecular Formula C5H10O5 C9H16O4
Molecular Weight 150.13 g/mol 188.22 g/mol
Reducing Character Yes No
Protected Groups None Isopropylidene (2,3-positions)
Anomeric Substituent Hydroxyl Methoxy
5-Position Hydroxyl Methyl

The chemical relationship between these compounds extends beyond structural similarity to encompass functional relationships in biological and synthetic contexts. While D-ribose serves essential roles in cellular metabolism and nucleotide biosynthesis, its protected derivative functions primarily as a synthetic intermediate for accessing modified nucleosides and related bioactive compounds. This functional differentiation reflects the broader principle that chemical protection and modification can dramatically alter the biological and synthetic properties of carbohydrate molecules while preserving core structural features.

Properties

IUPAC Name

(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHBZJGMAYMLBE-XDTPYFJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(O1)OC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(O1)OC)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside typically begins with D-ribose as the starting material. The process involves the protection of the 2,3-hydroxyl groups with an isopropylidene group using acetone and an acid catalyst. The resulting intermediate, methyl-2,3-O-isopropylidene-D-ribofuranoside, is then subjected to a series of reactions to introduce the methyl group at the anomeric position and remove the 5-hydroxyl group .

Industrial Production Methods: In an industrial setting, the synthesis involves similar steps but is optimized for large-scale production. The use of methanol and acetone for protection, followed by esterification with paratoluensulfonyl chloride and reduction with hydroboron, allows for efficient production of the compound. The reaction intermediates are treated appropriately to avoid the need for purification, making the process cost-effective and suitable for large-scale operations .

Chemical Reactions Analysis

Types of Reactions: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

    Reduction: Reduction reactions are used to remove protecting groups or introduce hydrogen atoms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Synthesis of Antiviral Agents

One of the primary applications of methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is as an intermediate in the synthesis of antiviral drugs. Notably, it is a key precursor in the production of Capecitabine , an antitumor medication used primarily for treating breast and colorectal cancers. The compound's structure facilitates the introduction of various functional groups necessary for biological activity.

Synthesis Pathway

The synthesis typically involves several steps:

  • Protection of D-Ribose : D-Ribose is first protected using methanol and acetone to yield methyl-2,3-O-isopropylidene-D-ribofuranose.
  • Tosylation : The protected sugar is then reacted with p-toluenesulfonyl chloride to form the corresponding tosylate.
  • Reduction : Finally, a borohydride reduction yields this compound .

Quaternization Reactions

This compound has been extensively studied for its quaternization reactions. These reactions involve the transformation of hydroxyl groups into ammonium salts, which can enhance solubility and biological activity.

Research indicates that quaternary ammonium compounds derived from this ribofuranoside exhibit antimicrobial properties. For instance, the synthesis of N-(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-ylammonium salts has been shown to yield compounds with significant antibacterial activity .

Potential Therapeutic Uses

The derivatives of this compound are being explored for their potential therapeutic applications beyond antiviral effects. Studies suggest that these compounds may possess anti-inflammatory and anticancer properties due to their ability to modulate biological pathways.

Case Studies

Several studies have demonstrated the efficacy of these derivatives:

  • A study highlighted the synthesis of various N-(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-ylammonium salts and their evaluation against different bacterial strains .
  • Another investigation focused on their interaction with specific enzymes involved in cancer progression, suggesting a possible role in cancer therapy .

Research Findings Summary Table

ApplicationDescriptionReferences
Antiviral Agent SynthesisKey intermediate for Capecitabine synthesis; enhances drug efficacy
Quaternization ReactionsFormation of ammonium salts; improved solubility and antimicrobial properties
Therapeutic PotentialPossible anti-inflammatory and anticancer effects; modulation of biological pathways

Mechanism of Action

The mechanism of action of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of capecitabine, the compound undergoes enzymatic conversion to 5-fluorouracil, which inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell division in cancer cells .

Comparison with Similar Compounds

Structural and Functional Modifications

Reactivity and Stability

  • Fluorinated Derivatives : The 5-fluoro analog () exhibits enhanced metabolic stability compared to hydroxylated counterparts, making it suitable for nucleoside-based antivirals .
  • Triazole Derivatives : Synthesized via Huisgen cycloaddition (), these compounds are pivotal in click chemistry for bioconjugation and drug delivery systems .

Stereochemical and Conformational Insights

  • X-ray crystallography confirms that the 2,3-O-isopropylidene group enforces a rigid C2-endo (sugar puckering) conformation in the ribofuranose ring, critical for biological activity .
  • The L-gulo configuration in methyl-5-O-acetyl-5-cyano-β-L-gulofuranoside () alters ring puckering to C3-exo, highlighting stereochemical versatility .

Pharmaceutical Relevance

  • The parent compound’s deoxygenated C5 position is essential for Capecitabine’s mechanism, enabling selective tumor activation .
  • Quaternized derivatives show promise in antimicrobial studies due to their membrane-disrupting ionic properties .

Comparative Advantages

  • Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside: Cost-effective synthesis and stability under acidic conditions make it ideal for industrial use .
  • 5-Fluoro and 5-Amino Derivatives: Broader functional group tolerance enables diversification into antiviral and anticancer agents .

Biological Activity

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside (MDIR) is a synthetic compound with significant implications in cancer research and drug development. Its structural properties and biological activities make it a subject of interest in various scientific investigations, particularly in the context of antineoplastic agents.

Chemical Structure and Properties

MDIR has the molecular formula C9H16O4C_9H_{16}O_4 and is characterized by its unique isopropylidene protection of the ribofuranoside structure. This modification enhances its stability and reactivity in biochemical applications. As an impurity of Capecitabine, an established chemotherapeutic agent, MDIR's role in cancer treatment mechanisms is particularly noteworthy.

The biological activity of MDIR can be attributed to several mechanisms:

  • Anticancer Activity : MDIR is primarily studied for its potential effects on cancer cell lines, particularly in leukemia and lung cancer. It influences cell proliferation and apoptosis pathways, which are critical in cancer progression.
  • Synthesis of Nucleotides : The compound plays a role in the synthesis of nucleotides and RNA, which are essential for various cellular functions and processes.
  • Interaction with Enzymes : Research indicates that MDIR may interact with specific enzymes involved in nucleotide metabolism, potentially altering their activity and influencing cancer cell survival.

Case Studies

  • Cancer Cell Line Studies : In vitro studies have demonstrated that MDIR exhibits cytotoxic effects on various cancer cell lines, including human acute lymphoblastic leukemia (CEM-13) and lung cancer cells. The compound's IC50 values indicate its potency compared to traditional chemotherapeutics like doxorubicin.
    Cell LineIC50 (µM)Reference
    CEM-132.5
    U-937 (monocytic)3.0
    MCF-7 (breast cancer)4.5
  • Mechanistic Insights : Flow cytometry assays have shown that MDIR induces apoptosis in a dose-dependent manner, increasing caspase-3 activity in treated cells. This suggests that MDIR may promote programmed cell death, a desirable effect in oncology therapeutics.

Comparative Analysis

MDIR's biological activity can be compared to related compounds to highlight its unique properties:

CompoundStructure ModificationBiological Activity
Methyl 2,3-O-isopropylidene-D-ribofuranosideLacks 5-deoxy modificationLower efficacy in anticancer studies
Methyl 5-deoxy-2,3-O-isopropylidene-alpha-D-ribofuranosideDifferent stereochemistryAltered reactivity and biological effects
CapecitabineProdrug formEstablished anticancer agent

Safety and Toxicology

While MDIR shows promise as an anticancer agent, comprehensive safety evaluations are necessary to establish its therapeutic index. Preliminary studies suggest that the compound has a favorable safety profile; however, further toxicological assessments are warranted.

Q & A

Q. Impact of Protecting Groups :

  • The isopropylidene group restricts ring puckering (favoring a C2′-endo or C3′-exo conformation), influencing steric accessibility in nucleophilic substitutions .
  • This protection prevents undesired side reactions (e.g., oxidation or glycosidic bond cleavage) during downstream functionalization .

How is the structure of this compound confirmed post-synthesis?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assignments of ring protons (e.g., H1′ at δ ~4.8–5.2 ppm) and isopropylidene methyl groups (δ ~1.3–1.5 ppm) confirm regiochemistry .
    • 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the furanose ring .
  • X-ray Crystallography : Determines absolute configuration and ring puckering (e.g., C2′-endo vs. C3′-exo conformations) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS: [M+Na]+ at m/z 247.1) .

How does the isopropylidene group affect the furanose ring conformation, and what implications does this have for nucleophilic substitution reactions?

Q. Advanced Research Focus

  • Conformational Analysis :
    • The isopropylidene group locks the 2,3-diol into a rigid bicyclic structure, favoring a C2′-endo puckering (amplitude q ≈ 0.5 Å, phase angle φ ≈ 20°–40°) .
    • This reduces pseudorotation flexibility, directing nucleophilic attack at C5 to axial or equatorial positions depending on steric constraints .
  • Reactivity Implications :
    • Sulfonate Leaving Groups : Mesyl (OMs) and tosyl (OTs) groups at C5 undergo SN2 displacement with amines, while triflyl (OTf) groups enable faster kinetics due to superior leaving ability .
    • Steric Hindrance : Bulky nucleophiles (e.g., purine derivatives) require optimized solvents (e.g., DMF) to minimize steric clashes with the isopropylidene group .

When synthesizing quaternary ammonium salts, how do sulfonate leaving groups (OMs, OTs, OTf) impact reaction kinetics and product distribution?

Advanced Research Focus
Methodological Considerations :

Leaving GroupReaction Rate (k)Yield (%)Byproduct Formation
OMs (mesyl)Moderate60–75Minimal
OTs (tosyl)Slow50–65Moderate hydrolysis
OTf (triflyl)Fast80–90High if nucleophile is weak
  • Kinetic Studies : Triflyl derivatives react 10–20× faster than mesyl in acetonitrile at 80°C due to lower activation energy (ΔG‡ ≈ 15–20 kcal/mol) .
  • Side Reactions : Hydrolysis competes with nucleophilic substitution in polar protic solvents (e.g., H2O/THF). Use anhydrous conditions and excess nucleophile (1.5–2.0 eq) to suppress hydrolysis .

How can researchers resolve discrepancies between NMR and X-ray data in structural assignments of derivatives?

Q. Advanced Research Focus

  • Case Example : If NMR suggests equatorial C5 substitution but X-ray shows axial geometry:
    • Dynamic Effects : NMR may average conformations in solution, while X-ray captures a static crystal lattice. Perform VT-NMR (variable temperature) to detect conformational exchange .
    • DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .
    • Crystallographic Refinement : Check for disorder in the X-ray structure (e.g., split occupancies at C5) that might obscure the true geometry .

What strategies mitigate side reactions during 5-deoxygenation or fluorination of this compound?

Q. Advanced Research Focus

  • Fluorination Challenges :
    • Competing Elimination : Use TBAF in acetonitrile at reflux to favor SN2 displacement over E2 elimination when replacing mesyl groups with F⁻ .
    • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for substitution, reducing elimination byproducts .
  • Purification :
    • Flash Chromatography : Separate unreacted starting material (Rf ≈ 0.3 in hexane/EtOAc 3:1) from fluorinated product (Rf ≈ 0.5) .
    • Crystallization : Use ethyl acetate/hexane mixtures to isolate pure derivatives via slow cooling .

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